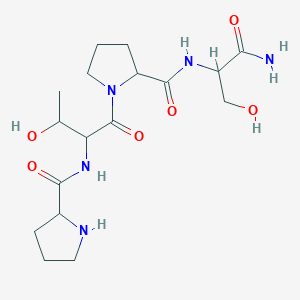

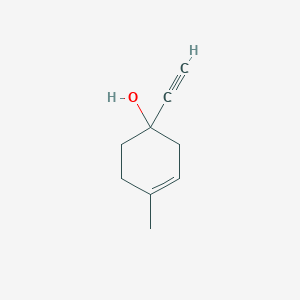

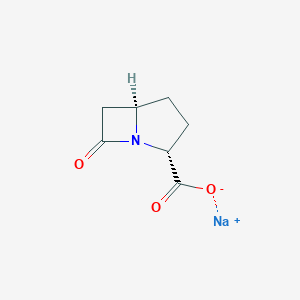

![molecular formula C10H13N3 B053897 N-Metil-N-[(1-metil-1H-indazol-3-il)metil]amina CAS No. 124491-38-9](/img/structure/B53897.png)

N-Metil-N-[(1-metil-1H-indazol-3-il)metil]amina

Descripción general

Descripción

“N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is an analytical reference standard categorized as a precursor in the synthesis of various synthetic cannabinoids . It is also known as MDMB-INACA .

Synthesis Analysis

Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis

The molecular formula of “N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine” is C15H19N3O3 . The InChI code of the compound is InChI=1S/C15H19N3O3/c1-15(2,3)12(14(20)21-4)16-13(19)11-9-7-5-6-8-10(9)17-18-11/h5-8,12H,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 .Chemical Reactions Analysis

The compound is used as a precursor in the synthesis of various synthetic cannabinoids . It is also used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .Physical And Chemical Properties Analysis

The compound is a crystalline solid . It is soluble in DMF (12.5 mg/ml), DMF:PBS (pH 7.2) (1:1) (0.5 mg/ml), DMSO (10 mg/ml), and Ethanol (3 mg/ml) .Aplicaciones Científicas De Investigación

Potencial Terapéutico

Los compuestos que contienen imidazol, como la N-Metil-N-[(1-metil-1H-indazol-3-il)metil]amina, tienen una amplia gama de propiedades químicas y biológicas. Se conocen por sus actividades antibacteriana, antimicobacteriana, antiinflamatoria, antitumoral, antidiabética, antialérgica, antipirética, antiviral, antioxidante, antiamébica, antihelmíntica, antifúngica y ulcerogénica .

Actividad Anti-Tuberculosa

Algunos derivados del imidazol han mostrado actividad antituberculosa contra Mycobacterium tuberculosis .

Actividades Biológicas de los Derivados de Indazol

Los derivados del indazol presentan actividades biológicas versátiles, como actividades antiinflamatorias, antiarrítmicas, antitumorales, antifúngicas, antibacterianas y anti-VIH .

Reactante para la Preparación de Otros Compuestos

La this compound se puede utilizar como reactivo para la preparación de tienopirimidinas [3,2-d] como inhibidores de la quinasa Tpl2, síntesis de benzonaftiridinonas piridinílicas como inhibidores de mTOR para el tratamiento del cáncer, nuevos inhibidores de bisfosfonato de la farnesil pirofosfato sintasa humana y preparación de diazabicicloheptanos como efectores del receptor nicotínico neuronal α7 .

Actividad Antiproliferativa

Se encontró que algunas 3-amino-1H-indazol-1-carboxamidas inhiben el crecimiento celular de muchas líneas celulares neoplásicas a concentraciones inferiores a 1 μM, causando un bloqueo en la fase G0-G1 del ciclo celular .

Actividad Anti-VIH

Los derivados de indol y oxocromenil xantena han mostrado actividad anti-VIH-1 .

Mecanismo De Acción

Target of Action

The primary target of N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .

Mode of Action

N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions . The compound’s mode of action is consistent with that of colchicine, a known tubulin polymerization inhibitor .

Biochemical Pathways

By inhibiting tubulin polymerization, N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine affects the mitotic spindle, a structure composed of microtubules that segregates chromosomes during cell division . This disruption can lead to cell cycle arrest, specifically in the G2/M phase, and ultimately induce apoptosis, or programmed cell death .

Result of Action

The inhibition of tubulin polymerization by N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine leads to cell cycle arrest and apoptosis . This can result in the reduction of cell proliferation, particularly in cancer cells, as observed in in vitro studies against HeLa, MCF-7, and HT-29 cancer cell lines .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-methyl-1-(1-methylindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-11-7-9-8-5-3-4-6-10(8)13(2)12-9/h3-6,11H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQYKASLVAVERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428715 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124491-38-9 | |

| Record name | N-Methyl-N-[(1-methyl-1H-indazol-3-yl)methyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

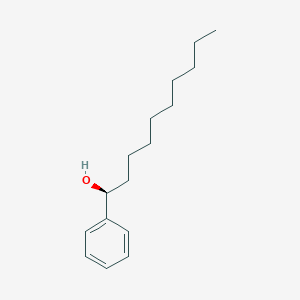

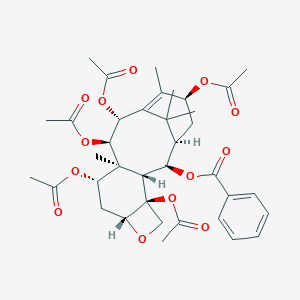

![2-methoxy-5-[(E)-2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenol](/img/structure/B53823.png)

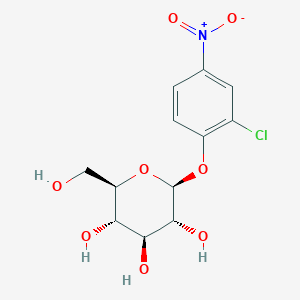

![Acrylic acid [decahydro-1,4:5,8-dimethanonaphthalen]-2-yl ester](/img/structure/B53847.png)

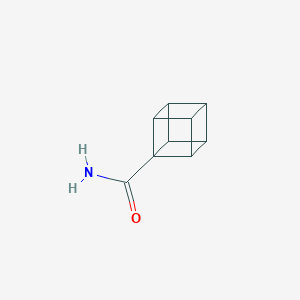

![Carbamic acid, [2-(aminooxy)butyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B53851.png)